
6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those derived from benzofuran and pyrimidine, are of significant interest in medicinal chemistry due to their diverse biological activities. Research by A. Abu‐Hashem et al. (2020) has demonstrated the synthesis of novel compounds from benzofuran derivatives, showcasing their potential as anti-inflammatory and analgesic agents. Such studies underscore the relevance of exploring the synthesis of complex heterocycles for developing therapeutic agents.
Antiviral and Antioxidant Properties
Compounds with piperazine and pyrimidine structures have shown promise in antiviral and antioxidant applications. For instance, derivatives isolated from marine-derived actinomycete Streptomyces sp. have exhibited modest antiviral activity against influenza A virus, highlighting their potential in antiviral drug development Pei-Pei Wang et al. (2013). Furthermore, the synthesis and antioxidant evaluation of pyrazolopyridine derivatives by M. Gouda (2012) reveal the significance of incorporating piperazine units into heterocyclic frameworks to enhance biological efficacy.
Antibacterial Activity
The exploration of natural products for antibacterial applications continues to be a critical area of research. A study conducted on endophytic fungus Purpureocillium lilacinum isolated from mangroves identified diketopiperazine derivatives exhibiting antibacterial activity against Gram-positive bacteria R. Bara et al. (2020). This finding underscores the potential of heterocyclic compounds, especially those with piperazine motifs, in addressing antibiotic resistance.
Luminescent Properties for Bioimaging
The study of luminescent properties in heterocyclic compounds, such as naphthalimides with piperazine substituents, offers valuable insights into their applications in bioimaging and sensors. Research by Jiaan Gan et al. (2003) highlights the potential of such compounds in developing fluorescent probes for biological studies, driven by photo-induced electron transfer mechanisms.
Eigenschaften
IUPAC Name |
6-[4-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-21(2)12-14-5-4-6-15(19(14)30-21)29-13-18(27)25-9-7-24(8-10-25)16-11-17(26)23(3)20(28)22-16/h4-6,11H,7-10,12-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDDZJUCADXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

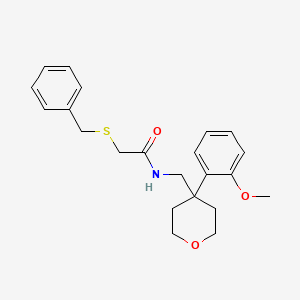
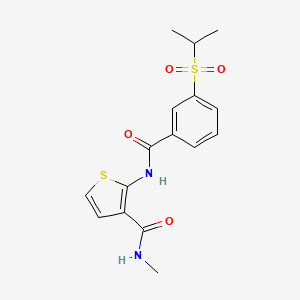
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)
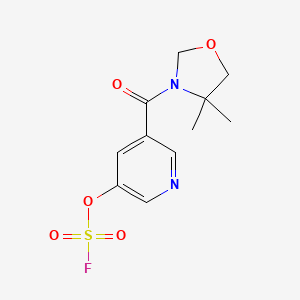
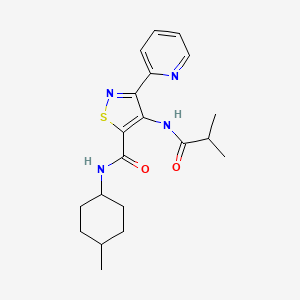
![3-Fluorosulfonyloxy-5-[(2-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2757571.png)
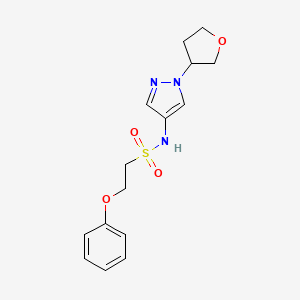
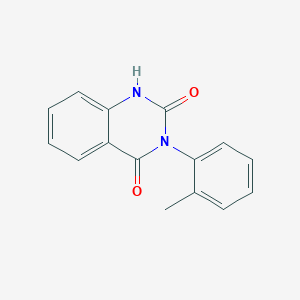
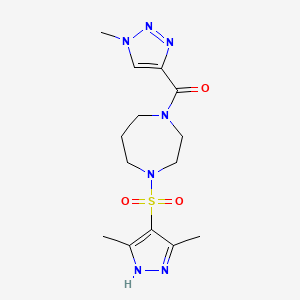
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
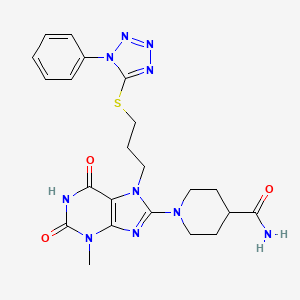
![N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2757579.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}imidazo[1,2-b]pyridazine](/img/structure/B2757582.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B2757583.png)